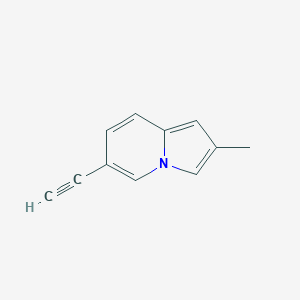![molecular formula C8H13NO2 B15071984 (5R,6S)-6-aminospiro[2.4]heptane-5-carboxylic acid CAS No. 774535-21-6](/img/structure/B15071984.png)
(5R,6S)-6-aminospiro[2.4]heptane-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R,6S)-6-aminospiro[24]heptane-5-carboxylic acid is a unique compound characterized by its spirocyclic structure, which consists of a heptane ring fused with a spiro carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6S)-6-aminospiro[2.4]heptane-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a carboxylic acid derivative can lead to the formation of the spirocyclic structure. Specific catalysts and solvents are often employed to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be utilized to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(5R,6S)-6-aminospiro[2.4]heptane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
(5R,6S)-6-aminospiro[2.4]heptane-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (5R,6S)-6-aminospiro[2.4]heptane-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Spiro[2.4]heptane-5-carboxylic acid: Lacks the amino group, resulting in different chemical properties.
6-aminospiro[2.4]heptane-5-carboxylic acid: Similar structure but different stereochemistry.
Uniqueness
(5R,6S)-6-aminospiro[2.4]heptane-5-carboxylic acid is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological molecules. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
774535-21-6 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(5R,6S)-6-aminospiro[2.4]heptane-5-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c9-6-4-8(1-2-8)3-5(6)7(10)11/h5-6H,1-4,9H2,(H,10,11)/t5-,6+/m1/s1 |
InChI Key |
VNQKBKISRGCOKY-RITPCOANSA-N |
Isomeric SMILES |
C1CC12C[C@H]([C@H](C2)N)C(=O)O |
Canonical SMILES |
C1CC12CC(C(C2)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5,6,7-Tetrahydroindeno[5,6-d]imidazole](/img/structure/B15071905.png)
![1h-Furo[3,2-g]indazole](/img/structure/B15071913.png)
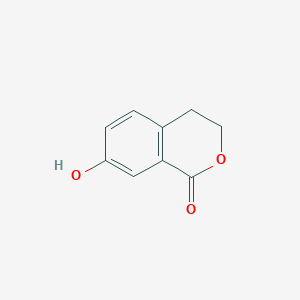
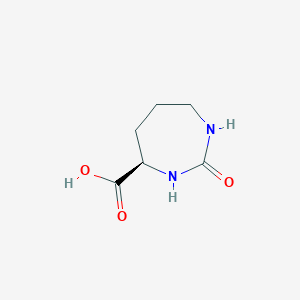
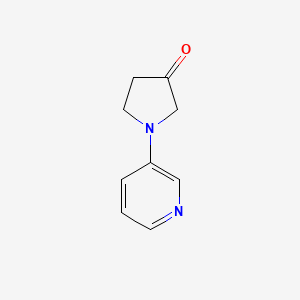

![Cyclopenta[b]indole](/img/structure/B15071945.png)
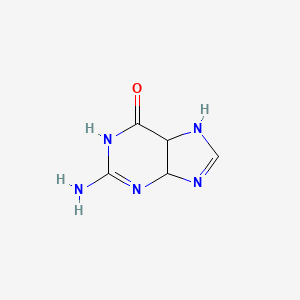
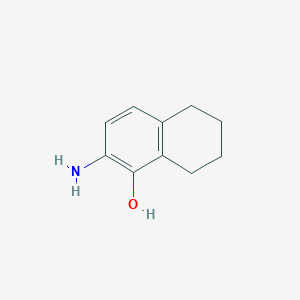
![[5-(Dimethylamino)pentyl]boronic acid](/img/structure/B15071970.png)
![(1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B15071978.png)
